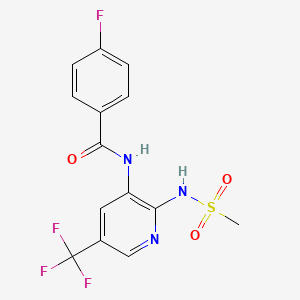
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 2 and a propyl group at position 1 of the imidazole ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride typically involves the reaction of 1-propylimidazole with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to facilitate the reduction process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
科学研究应用
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying biological systems.
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simple imidazole derivative with a methyl group at position 1.
2-Methylimidazole: An imidazole derivative with a methyl group at position 2.
1-Propylimidazole: An imidazole derivative with a propyl group at position 1.
Uniqueness
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride is unique due to the presence of both a chloromethyl and a propyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The chloromethyl group allows for further functionalization through substitution reactions, while the propyl group provides hydrophobic character and influences the compound’s overall solubility and stability.
属性
CAS 编号 |
497223-29-7 |
|---|---|
分子式 |
C7H12Cl2N2 |
分子量 |
195.09 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-propylimidazole;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-4-10-5-3-9-7(10)6-8;/h3,5H,2,4,6H2,1H3;1H |
InChI 键 |
KVQFNUMDPQTYOM-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=CN=C1CCl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(R)-2-Hydroxy-3-(isopropylamino)propoxy]phenol](/img/structure/B8650244.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonyl chloride, 8-oxo-](/img/structure/B8650247.png)


![1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B8650272.png)

